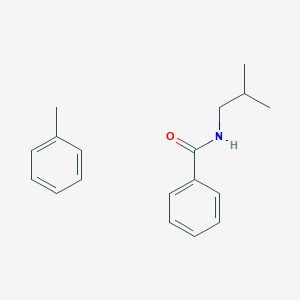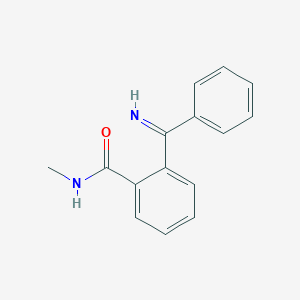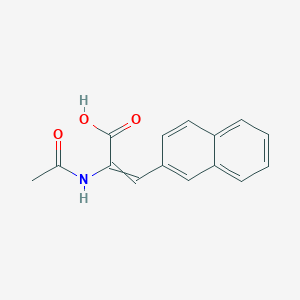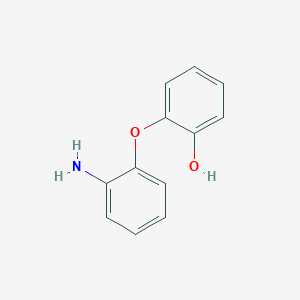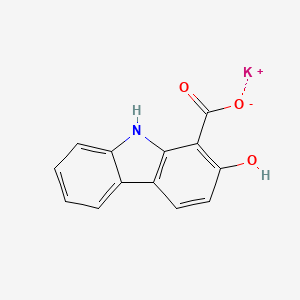
Potassium 2-hydroxy-9H-carbazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound derived from carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core with a hydroxyl group at the 2-position and a carboxylate group at the 1-position. The potassium salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole: This can be achieved through the hydroarylation of (Z)-2-(enynyl)indoles using a gold(I) catalyst.
Carboxylation: The hydroxylated carbazole is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.
Potassium Salt Formation: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-hydroxy-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 2-hydroxy-9H-carbazole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycarbazole: Lacks the carboxylate group, making it less soluble in water.
9H-Carbazole: The parent compound without any functional groups.
2-Hydroxy-9H-carbazole-1-carboxylic acid: The acid form without the potassium salt.
Uniqueness
Potassium 2-hydroxy-9H-carbazole-1-carboxylate stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Número CAS |
96566-70-0 |
|---|---|
Fórmula molecular |
C13H8KNO3 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
potassium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.K/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
Clave InChI |
KGYBGLDQFAKVQI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


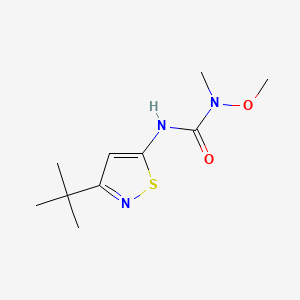
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)


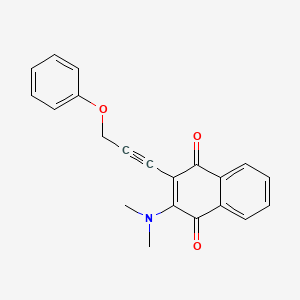

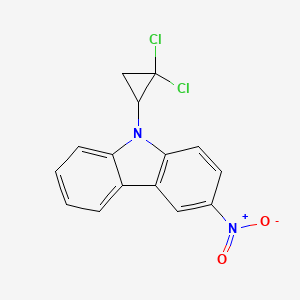
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)

